Phomaligol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

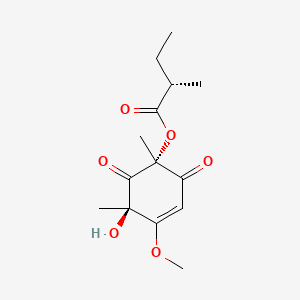

C14H20O6 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1 |

InChI Key |

DWJRXSZPSOQYDZ-MCCGJVOXSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@]1(C(=O)C=C([C@@](C1=O)(C)O)OC)C |

Canonical SMILES |

CCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Phomaligol A from Marine Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phomaligol A, a polyketide metabolite derived from marine fungi. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Marine microorganisms are a prolific source of novel secondary metabolites with diverse chemical structures and significant biological activities. Among these, fungi have emerged as a particularly interesting group for the discovery of new therapeutic agents. This compound, a member of the phomaligol family of compounds, was first reported as a metabolite from a marine-derived fungus. Subsequent studies have identified this compound and its derivatives from various marine fungal species, including Aspergillus flocculosus and Aspergillus flavus.[1] These compounds have garnered interest due to their potential anti-inflammatory and cytotoxic properties. This guide serves as a comprehensive resource for researchers interested in the isolation and study of this compound.

Fungal Strain and Fermentation

The isolation of this compound has been reported from the marine-derived fungus Aspergillus flocculosus. The following protocol is based on the methodology described by Son et al. (2021).

Fungal Strain: Aspergillus flocculosus (strain 168ST-16.1) obtained from marine environments.

Fermentation Protocol:

-

Culture Medium: The fungus is cultured on a solid rice medium. The medium is prepared by autoclaving a mixture of rice and artificial seawater in a suitable culture flask.

-

Inoculation: The fungal strain is inoculated onto the sterile rice medium.

-

Incubation: The inoculated medium is incubated at room temperature for a period of four weeks under static conditions.

Experimental Protocols: Extraction and Isolation

The following is a detailed protocol for the extraction and isolation of this compound from the fermented culture of Aspergillus flocculosus.

I. Extraction of Crude Metabolites

-

The entire fermented rice culture is extracted exhaustively with ethyl acetate (B1210297) (EtOAc) at room temperature.

-

The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Chromatographic Purification

-

Flash Column Chromatography:

-

The crude extract is subjected to flash column chromatography on an ODS (octadecylsilane) column. .

-

The column is eluted with a stepwise gradient of methanol (B129727) (MeOH) in water (H₂O).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled and further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purified compound is obtained after removal of the solvent.

-

Data Presentation: Physicochemical and Spectroscopic Properties

The structure of this compound is elucidated through a combination of spectroscopic techniques. While the original discovery paper by Aalbersberg and De Ponti contains the initial characterization, subsequent isolations have confirmed its structure. The following tables summarize the key quantitative data for this compound and a related, well-characterized derivative, Deketo-phomaligol A, for comparative purposes.

Table 1: Physicochemical Properties of this compound and Deketo-phomaligol A

| Property | This compound | Deketo-phomaligol A | Reference |

| Molecular Formula | C₁₃H₁₈O₅ | C₁₃H₂₀O₅ | [2] |

| Appearance | Pale yellow oil | Pale yellow oil | [2] |

| Specific Rotation ([α]D²⁵) | Data not available in recent literature | +33.0 (c 0.05, MeOH) | [2] |

| HRESIMS [M+Na]⁺ | Data not available in recent literature | m/z 279.1209 (calcd. for C₁₃H₂₀O₅Na, 279.1208) | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Deketo-phomaligol A (in CD₃OD) [2]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 200.2 | |

| 2 | 84.9 | |

| 3 | 72.1 | 4.99, s |

| 4 | 178.4 | |

| 5 | 114.1 | |

| 6 | 175.9 | |

| 7 | 40.7 | 2.37, m |

| 8 | 26.4 | 1.46, m; 1.63, m |

| 9 | 10.4 | 0.93, t (7.0) |

| 10 | 15.4 | 1.11, d (7.0) |

| 11 | 57.7 | 4.16, s |

| 12 | 4.6 | 1.66, s |

| 13 | 18.1 | 1.29, s |

Note: The complete NMR data for this compound is described in the original literature and confirmed by comparison in subsequent studies.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from the marine-derived fungus Aspergillus flocculosus.

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway Modulation

Phomaligol derivatives have demonstrated anti-neuroinflammatory activity, suggesting a potential interaction with key inflammatory signaling pathways.[2] One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and the putative point of inhibition by this compound or its derivatives.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents an intriguing natural product from marine-derived fungi with potential therapeutic applications. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further investigation into its biological activities and mechanism of action. The continued exploration of marine fungal metabolites like this compound is crucial for the discovery of new lead compounds in drug development.

References

Unveiling Phomaligol A from Aspergillus flavus: A Technical Guide for Researchers

An in-depth exploration into the isolation, characterization, and biological significance of Phomaligol A derived from the fungus Aspergillus flavus. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current scientific knowledge, detailed experimental protocols, and insights into the regulation of its production.

Aspergillus flavus, a ubiquitous filamentous fungus, is renowned for its production of a diverse array of secondary metabolites. While extensively studied for its role in producing aflatoxins, this species also serves as a natural source of other bioactive compounds. Among these is this compound, a polyketide with a cyclohexenone core structure that has garnered interest for its potential biological activities. This technical guide consolidates the existing research on this compound from Aspergillus flavus, presenting key data, experimental methodologies, and a look into the regulatory networks governing its synthesis.

Quantitative Data on Phomaligol Derivatives

While specific yield data for this compound from Aspergillus flavus is not extensively reported in publicly available literature, studies on related Phomaligol compounds isolated from Aspergillus species provide valuable insights into their biological potency. The following table summarizes the cytotoxic activity of Phomaligol derivatives isolated from a marine-derived strain of Aspergillus flavus BB1.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomaligol G | A549 (Lung Carcinoma) | 46.86 | [1] |

| Phomaligol G | H1299 (Lung Carcinoma) | 51.87 | [1] |

| Phomaligol H | A549 (Lung Carcinoma) | 65.53 | [1] |

Table 1: Cytotoxic Activity of Phomaligol Derivatives from Aspergillus flavus BB1. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of the specified cancer cell lines by 50%.

Experimental Protocols

The isolation and characterization of this compound from Aspergillus flavus involves a multi-step process encompassing fungal cultivation, extraction of secondary metabolites, and chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of this compound and other secondary metabolites from Aspergillus species.

Fungal Cultivation

The production of secondary metabolites by Aspergillus flavus is highly dependent on the culture conditions.

-

Strain: Aspergillus flavus YIM DT 10012, isolated from tin mine tailings, has been identified as a producer of this compound.[2]

-

Media: A variety of media can be used for the cultivation of Aspergillus flavus to promote secondary metabolite production. Yeast Extract Sucrose (YES) broth is a commonly used liquid medium, while solid media such as Potato Dextrose Agar (B569324) (PDA) can also be employed.[3] For the isolation of this compound from Aspergillus flavus YIM DT 10012, the fungus was cultured on PDA.

-

Incubation: Cultures are typically incubated at temperatures between 28-30°C for a period of 7 to 21 days to allow for sufficient growth and production of secondary metabolites.[4][5]

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture medium are harvested for the extraction of secondary metabolites.

-

Initial Extraction: The fungal culture (both mycelia and agar from solid media, or the entire broth from liquid culture) is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of secondary metabolites.

-

Solvent Evaporation: The resulting organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography. A variety of stationary phases can be used, such as silica (B1680970) gel or reversed-phase C18 silica gel. The mobile phase consists of a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The elution is monitored using a UV detector.

Structure Elucidation

The purified compound is then subjected to various spectroscopic and spectrometric analyses to confirm its identity as this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry of the molecule.

Regulatory and Biosynthetic Pathways

The production of secondary metabolites in Aspergillus flavus is a tightly regulated process involving a complex network of genes and signaling pathways. While the specific biosynthetic pathway for this compound has not been fully elucidated, our understanding of the global regulatory mechanisms in Aspergillus provides a framework for its potential control.

General Workflow for Isolation and Characterization

The overall process for obtaining this compound from Aspergillus flavus can be visualized as a sequential workflow.

Figure 1: A flowchart illustrating the key stages in the isolation and characterization of this compound.

Key Regulators of Secondary Metabolism in Aspergillus flavus

The biosynthesis of secondary metabolites in Aspergillus flavus is controlled by a hierarchical regulatory network. At the top of this hierarchy are global regulators that respond to environmental cues and, in turn, control the expression of pathway-specific transcription factors.

Figure 2: A simplified diagram of the signaling cascade regulating secondary metabolite production in Aspergillus flavus.

The Velvet complex , a key global regulator, is composed of the proteins VeA, VelB, and LaeA.[6][7] This complex integrates environmental signals to control both fungal development and the expression of numerous secondary metabolite gene clusters.[7] LaeA , a methyltransferase, is a crucial component of this complex and is considered a global regulator of secondary metabolism in many filamentous fungi, including Aspergillus flavus.[8][9] It is believed that LaeA functions by modifying chromatin structure, thereby making the gene clusters accessible for transcription. The activation of these global regulators leads to the expression of pathway-specific transcription factors , which in turn bind to the promoter regions of the biosynthetic genes required for the production of specific secondary metabolites, such as this compound.

Conclusion

Aspergillus flavus represents a promising, yet not fully explored, source of the bioactive compound this compound. While the focus has historically been on the toxigenic potential of this fungus, a deeper understanding of its full secondary metabolic profile can unveil novel compounds with potential therapeutic applications. The methodologies outlined in this guide provide a foundation for the consistent isolation and characterization of this compound. Future research should focus on elucidating the complete biosynthetic pathway of phomaligols and on optimizing fermentation conditions to enhance their production yield. Such efforts will be crucial for enabling more extensive biological evaluation and realizing the full potential of these fascinating fungal metabolites.

References

- 1. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Aspergillus flavus and Fusarium verticillioides Interaction: Modeling the Impact on Mycotoxin Production [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. nal.usda.gov [nal.usda.gov]

- 7. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 8. Exploration of the Regulatory Mechanism of Secondary Metabolism by Comparative Transcriptomics in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Phomaligol A: A Proposed Biosynthetic Journey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phomaligol A, a polyketide metabolite isolated from the marine-derived fungi Aspergillus flocculosus and Aspergillus flavus, has garnered interest for its unique chemical scaffold. Despite its discovery, the biosynthetic pathway responsible for its production remains unelucidated. This technical guide presents a hypothetical yet scientifically grounded biosynthesis pathway for this compound, drawing upon established principles of fungal polyketide synthesis. The proposed pathway, involving a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes, offers a roadmap for future experimental validation. This document also outlines detailed experimental protocols that are essential for the definitive characterization of the this compound biosynthetic gene cluster and its enzymatic machinery. While direct quantitative data for this compound biosynthesis is not yet available, this guide provides a foundational framework to accelerate research into this intriguing natural product.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, polyketides represent a major class synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a member of this class, is produced by the fungi Aspergillus flocculosus and Aspergillus flavus. Its cyclohexenone core and intricate stereochemistry suggest a complex biosynthetic origin. To date, no dedicated studies have successfully identified or characterized the biosynthetic gene cluster (BGC) responsible for this compound synthesis. The absence of a publicly available genome for Aspergillus flocculosus further complicates in silico identification of the putative BGC.

This guide aims to bridge this knowledge gap by proposing a plausible biosynthetic pathway for this compound. This hypothetical model is constructed based on the known chemistry of this compound and analogies to well-characterized fungal polyketide biosynthetic pathways. Furthermore, we provide a comprehensive set of experimental protocols that would be instrumental in the experimental elucidation and verification of this proposed pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS) followed by a series of post-PKS modifications, or "tailoring steps," catalyzed by dedicated enzymes encoded within the same BGC.

Polyketide Backbone Assembly by a Non-Reducing Polyketide Synthase (NR-PKS)

The carbon skeleton of this compound is likely assembled by an iterative Type I NR-PKS. This enzyme would utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct a linear polyketide chain. The domain architecture of this putative PKS is predicted to include a starter unit:ACP transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT) domain, acyl carrier protein (ACP), and a thioesterase (TE) or a similar release domain. The PT domain plays a crucial role in directing the cyclization of the polyketide chain to form the characteristic aromatic or cyclic core.

Post-PKS Tailoring Modifications

Following the synthesis and release of the polyketide intermediate from the PKS, a series of tailoring enzymes are proposed to modify the core structure to yield this compound. These modifications are essential for the final structure and biological activity of the molecule. The hypothesized tailoring steps include:

-

Oxidations: Cytochrome P450 monooxygenases are likely responsible for the multiple hydroxylations observed on the cyclohexenone ring of this compound.

-

Reductions: Ketoreductases may be involved in reducing specific ketone functionalities on the polyketide intermediate.

-

Methylations: S-adenosyl methionine (SAM)-dependent methyltransferases are proposed to catalyze the addition of methyl groups.

-

Acylation: An acyltransferase could be responsible for the addition of the butyryl side chain.

The precise sequence of these tailoring reactions remains to be determined experimentally.

Hypothetical Biosynthetic Gene Cluster (BGC) for this compound

Based on the proposed pathway, a hypothetical BGC for this compound would likely contain the following key genes:

| Gene (Putative) | Enzyme Function | Role in this compound Biosynthesis |

| phoA | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesis of the polyketide backbone |

| phoB, phoC | Cytochrome P450 Monooxygenases | Hydroxylation of the polyketide intermediate |

| phoD | Ketoreductase | Reduction of ketone groups |

| phoE | Methyltransferase | Addition of methyl groups |

| phoF | Acyltransferase | Addition of the butyryl side chain |

| phoG | Transcription Factor | Regulation of gene expression within the cluster |

| phoH | Transporter | Export of this compound from the cell |

Table 1: Hypothetical Genes in the this compound Biosynthetic Gene Cluster. This table outlines the putative genes and their predicted functions based on the proposed biosynthetic pathway.

Proposed Experimental Workflow for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach. The following workflow outlines the key steps.

Figure 1: Experimental Workflow. A proposed workflow for the identification and characterization of the this compound biosynthetic pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate the this compound biosynthetic pathway.

Genome Sequencing and Bioinformatic Analysis

Objective: To identify the putative this compound biosynthetic gene cluster in Aspergillus flocculosus.

Protocol:

-

Fungal Culture and DNA Extraction:

-

Culture Aspergillus flocculosus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 28°C.

-

Harvest the mycelia by filtration and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

-

Genome Sequencing:

-

Perform long-read sequencing (e.g., PacBio or Oxford Nanopore) to generate a high-quality, contiguous genome assembly.

-

Perform short-read sequencing (e.g., Illumina) for error correction.

-

-

Genome Assembly and Annotation:

-

Assemble the genome using a hybrid assembly approach (e.g., using Canu or Flye for long reads and Pilon for polishing with short reads).

-

Annotate the genome to predict gene models.

-

-

Bioinformatic Analysis:

-

Utilize the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) tool to identify putative secondary metabolite BGCs within the assembled genome.

-

Screen the identified BGCs for the presence of a non-reducing polyketide synthase gene and tailoring enzymes consistent with the proposed this compound biosynthesis.

-

Gene Knockout via CRISPR/Cas9

Objective: To confirm the involvement of the identified BGC in this compound production.

Protocol:

-

gRNA Design and Vector Construction:

-

Design single guide RNAs (sgRNAs) targeting the putative PKS gene (phoA) within the identified BGC.

-

Clone the sgRNA expression cassette into a vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).

-

-

Protoplast Transformation:

-

Prepare protoplasts from young mycelia of Aspergillus flocculosus using a lytic enzyme mixture.

-

Transform the protoplasts with the CRISPR/Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

-

Mutant Screening and Verification:

-

Select transformants on a medium containing the appropriate antibiotic.

-

Screen the transformants by PCR to identify mutants with the desired gene deletion.

-

Confirm the gene knockout by Southern blotting or sequencing.

-

-

Metabolite Analysis:

-

Culture the wild-type and knockout strains under this compound-producing conditions.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the knockout mutant.

-

Heterologous Expression

Objective: To reconstitute the this compound biosynthetic pathway in a model host.

Protocol:

-

Gene Cloning and Vector Construction:

-

Amplify the entire putative this compound BGC from the genomic DNA of Aspergillus flocculosus.

-

Clone the BGC into a fungal expression vector under the control of an inducible promoter (e.g., the amyB promoter).

-

-

Host Transformation:

-

Transform the expression vector into a suitable heterologous host, such as Aspergillus oryzae, which is known for its high capacity for secondary metabolite production and has a well-established genetic system.

-

-

Expression and Metabolite Analysis:

-

Induce the expression of the BGC by growing the transformants in a suitable induction medium.

-

Extract and analyze the metabolites as described for the gene knockout experiment to detect the production of this compound.

-

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the primary metabolites and proceeding through the action of the PKS and tailoring enzymes.

Figure 2: Proposed Biosynthetic Pathway. A schematic representation of the hypothetical biosynthetic pathway of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an exciting area of research in fungal natural product chemistry. The proposed pathway and experimental workflows outlined in this technical guide provide a solid foundation for initiating studies to unravel this enigmatic process. The successful elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the enzymatic machinery responsible for its formation but also open avenues for the bioengineering of novel this compound analogs with potentially enhanced biological activities. The application of modern synthetic biology tools, guided by the knowledge of the native biosynthetic pathway, holds significant promise for the future development of this compound-based therapeutics.

Elucidating the Molecular Architecture of Phomaligol A: A Technical Guide to NMR-Based Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Phomaligol A, a polyketide metabolite, through the comprehensive analysis of Nuclear Magnetic Resonance (NMR) data. The following sections provide a detailed breakdown of the experimental protocols, a complete presentation of the NMR data, and a logical workflow for assembling the molecular structure, including key 2D NMR correlations. This guide also features the elucidation of deketo-phomaligol A, a closely related analogue, to further illustrate the power of modern NMR techniques in natural product chemistry.

Experimental Protocols

The NMR data for this compound and its analogue, deketo-phomaligol A, were acquired using standard one- and two-dimensional NMR techniques. The general experimental setup is as follows:

-

Instrumentation : NMR spectra were recorded on a Bruker AMX 500 spectrometer.

-

Solvents : Deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃) were used as solvents, with the residual solvent signals serving as internal standards.

-

Frequencies : ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra at 125 MHz.

-

Standard Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.31, δC 49.0; CDCl₃: δH 7.26, δC 77.16). Coupling constants (J) are reported in Hertz (Hz).

-

2D NMR Experiments : Standard pulse sequences were used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectra. These experiments were crucial for establishing proton-proton couplings, direct carbon-proton correlations, long-range carbon-proton correlations, and spatial proximities between protons, respectively.

NMR Data Presentation

The comprehensive NMR data for this compound and deketo-phomaligol A are summarized in the following tables for clarity and comparative analysis.

This compound: ¹H and ¹³C NMR Data

The following table presents the ¹H and ¹³C NMR data for this compound.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 197.4 | |

| 2 | 102.3 | |

| 3 | 192.1 | |

| 4 | 108.5 | 5.95, s |

| 5 | 171.1 | |

| 6 | 79.5 | |

| 7 | 173.5 | |

| 8 | 35.5 | 2.50, m |

| 9 | 26.7 | 1.65, m; 1.45, m |

| 10 | 11.6 | 0.90, t (7.4) |

| 11 | 16.5 | 1.15, d (7.0) |

| 12 (6-CH₃) | 26.2 | 1.45, s |

| 13 (2-OCH₃) | 59.8 | 3.90, s |

| 14 (2-CH₃) | 22.8 | 1.80, s |

Deketo-phomaligol A: ¹H and ¹³C NMR Data

For illustrative purposes, the complete NMR data for the related new compound, deketo-phomaligol A, is provided below.[1]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key COSY Correlations | Key HMBC Correlations | Key ROESY Correlations |

| 1 | 200.2 | H-13 to C-1; H-12 to C-1 | |||

| 2 | 84.9 | H-3 to C-2; H-13 to C-2 | |||

| 3 | 72.1 | 4.99, s | H-13 to C-3 | ||

| 4 | 178.4 | H-3 to C-4; H-12 to C-4; H-11 to C-4 | |||

| 5 | 114.1 | H-12 to C-5 | |||

| 6 | 175.9 | ||||

| 7 | 40.7 | 2.37, m | H-8, H-9, H-10 | ||

| 8 | 26.4 | 1.63, m; 1.46, m | H-7, H-9, H-10 | H-10 to C-8 | |

| 9 | 10.4 | 0.93, t (7.0) | H-7, H-8 | ||

| 10 | 15.4 | 1.11, d (7.0) | H-7, H-8 | H-13 | |

| 11 | 57.7 | 4.16, s | |||

| 12 | 24.6 | 1.66, s | |||

| 13 | 18.1 | 1.29, s | H-10 |

Structure Elucidation Workflow

The elucidation of the chemical structure of a novel compound like a phomaligol is a stepwise process that begins with basic spectroscopic data and culminates in the complete assignment of its constitution and stereochemistry. The following diagram illustrates this logical progression.

Caption: Logical workflow for NMR-based structure elucidation.

Determination of the Planar Structure

The molecular formula is the first piece of the puzzle, typically determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). For deketo-phomaligol A, the formula was established as C₁₃H₂₀O₅.[1] The ¹³C NMR spectrum indicates the number of unique carbon atoms, while the ¹H NMR spectrum provides information on the number and types of protons.

The connectivity of the atoms is then pieced together using 2D NMR data.

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, in the sec-butyl moiety of deketo-phomaligol A, the COSY correlations reveal the H-7/H₂-8/H₃-9/H₃-10 spin system.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful experiments for determining the carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. For deketo-phomaligol A, key HMBC correlations established the five-membered ring system. For instance, the correlations from the methyl protons H-13 (δH 1.29) to carbons C-1, C-2, and C-3, and from H-12 (δH 1.66) to C-1, C-4, and C-5 were instrumental in defining this core structure.[1]

The following diagram visualizes these crucial HMBC correlations for the assembly of the deketo-phomaligol A core.

Caption: Key HMBC and COSY correlations for deketo-phomaligol A.

Determination of the Relative Stereochemistry

Once the planar structure is established, the relative configuration of the stereocenters is determined using NOESY or ROESY experiments. These experiments detect protons that are close to each other in space, regardless of the number of bonds separating them.

In the case of deketo-phomaligol A, a strong ROESY correlation between H₃-10 and H₃-13 indicated that the sec-butyl group and the methyl group at C-13 are on the same face of the molecule.[1] Conversely, the absence of a correlation between H₃-12 and H₃-13 suggested they are on opposite faces. This information was critical in assigning the relative stereochemistry of the molecule.

Conclusion

The structure elucidation of this compound and its derivatives is a testament to the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, it is possible to piece together complex molecular architectures, from the basic molecular formula to the intricate details of stereochemistry. The data and workflows presented in this guide provide a framework for researchers in natural product chemistry and drug development to approach the structural characterization of novel bioactive compounds. The detailed analysis of deketo-phomaligol A, in particular, showcases how a combination of COSY, HMBC, and ROESY experiments can lead to an unambiguous structure determination.

References

The Biological Activity of Phomaligol A and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A, a natural product belonging to the polyoxygenated cyclohexenone class, and its derivatives have emerged as a subject of significant interest within the scientific community. Isolated primarily from marine-derived fungi, particularly species of Aspergillus, these compounds have demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its analogues, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Neuroinflammatory Activity

Recent studies have highlighted the potential of phomaligol derivatives in mitigating neuroinflammation. One study investigating compounds isolated from the marine-derived fungus Aspergillus flocculosus identified a phomaligol derivative, compound 4 (a known compound isolated alongside new phomaligols), that exhibited moderate anti-neuroinflammatory effects.[1][2] This activity was observed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1][2]

Quantitative Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Phomaligol Derivative (4) | BV-2 Microglia | Nitric Oxide (NO) Production Inhibition | 56.6 | [1] |

Experimental Protocol: Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

This protocol outlines the methodology used to assess the anti-neuroinflammatory activity of phomaligol derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated BV-2 microglial cells.

1. Cell Culture and Treatment:

- BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are seeded in 96-well plates at a suitable density and incubated at 37°C in a humidified atmosphere with 5% CO2.

- After 24 hours, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.

- Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

2. Nitric Oxide (NO) Measurement:

- After a further 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

- An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature.

- The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

- The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (control) wells.

3. Data Analysis:

- The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

The anti-neuroinflammatory activity of the phomaligol derivative is associated with the suppression of pro-inflammatory mediators. The inhibition of NO production suggests a downstream effect on the expression or activity of inducible nitric oxide synthase (iNOS). The activation of microglia by LPS typically triggers signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the upregulation of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2).

Caption: Proposed anti-neuroinflammatory pathway of a phomaligol derivative.

Cytotoxic Activity

Several studies have evaluated the cytotoxic potential of phomaligol derivatives against various human cancer cell lines. These compounds have demonstrated inhibitory effects on the proliferation of lung, colon, and skin cancer cells.

Quantitative Data

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Phomaligol G | A549 | Lung Carcinoma | 46.86 | |

| Phomaligol G | H1299 | Non-small Cell Lung Cancer | 51.87 | |

| Phomaligol H | A549 | Lung Carcinoma | 65.53 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

1. Cell Seeding and Treatment:

- Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

- The cells are then treated with various concentrations of the phomaligol derivatives for a specified period (e.g., 48 or 72 hours).

2. MTT Incubation:

- Following treatment, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.

- The plates are incubated for a few hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into an insoluble formazan (B1609692).

3. Formazan Solubilization and Measurement:

- The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

- The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated relative to the untreated control cells.

- The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Experimental Workflow

Caption: General workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

A newly identified derivative, Phomaligol J, isolated from a pufferfish-associated fungus Aspergillus austwickii, has been reported to exhibit moderate antibacterial activity.

Quantitative Data

| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

| Phomaligol J | Staphylococcus aureus | Broth Microdilution | 40 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

- A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

2. Serial Dilution of Test Compound:

- The phomaligol derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Each well is inoculated with the standardized bacterial suspension.

- The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

- After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

- The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its derivatives represent a class of natural products with significant therapeutic potential. The documented anti-neuroinflammatory, cytotoxic, and antimicrobial activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the pharmacological properties of these compounds and to develop them into novel therapeutic agents. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships, and conducting in vivo studies to validate the observed in vitro effects.

References

- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Framework for Assessing the Cytotoxic Effects of Phomaligol A on Cancer Cell Lines

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the cytotoxic effects of Phomaligol A on cancer cell lines. Its known biological activity is primarily centered on anti-neuroinflammatory properties.[1][2][3] However, related compounds, Phomaligol G and H, have demonstrated modest cytotoxic activity against lung cancer cell lines (A549 and H1299), providing a rationale for investigating this compound as a potential anti-cancer agent.[4]

This technical guide, therefore, presents a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound's cytotoxic potential. It is intended for researchers, scientists, and drug development professionals, outlining the standard experimental protocols and data interpretation necessary to characterize a novel compound's anti-cancer activity.

Initial Cytotoxicity Screening: The IC50 Determination

The first step in assessing a compound's anti-cancer potential is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. A low IC50 value is indicative of high potency. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: IC50 Values of this compound

The results of an initial screening against a panel of human cancer cell lines would be recorded in a table similar to the template below. This panel should ideally include cancers of different origins (e.g., lung, breast, prostate, colon) to identify any cell-type-specific sensitivity.

| Cell Line | Cancer Type | This compound IC50 (µM) [Hypothetical Data] |

| A549 | Non-Small Cell Lung Carcinoma | e.g., 25.5 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | e.g., 42.1 ± 3.5 |

| PC-3 | Prostate Adenocarcinoma | e.g., 18.9 ± 1.7 |

| HCT116 | Colorectal Carcinoma | e.g., 35.7 ± 2.9 |

| HeLa | Cervical Adenocarcinoma | e.g., >100 |

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. A vehicle control (medium with DMSO, 0.1% final concentration) and a blank control (medium only) are included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5] The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[5]

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate spectrophotometer at a wavelength of 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Evaluation: Apoptosis Induction

If this compound demonstrates significant cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for detecting and quantifying apoptosis.

Experimental Workflow

The logical progression from initial screening to mechanistic studies is crucial for a systematic evaluation.

Caption: Workflow for investigating the anti-cancer properties of a novel compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. A vehicle control is included.

-

Cell Harvesting: Both floating and adherent cells are collected, centrifuged, and washed with cold PBS.

-

Staining: The cell pellet is resuspended in 100 µL of Annexin V Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added. The cells are incubated in the dark at room temperature for 15 minutes.

-

Data Acquisition: An additional 400 µL of Annexin V Binding Buffer is added, and the samples are analyzed immediately using a flow cytometer.

-

Analysis: The cell population is gated into four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells.

-

Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Q3 (Annexin V- / PI-): Live cells.

-

Q4 (Annexin V+ / PI-): Early apoptotic cells. The percentages of cells in each quadrant are calculated to determine the extent of apoptosis induction.

-

Potential Signaling Pathway: Intrinsic Apoptosis

Many anti-cancer compounds derived from fungi induce apoptosis via the intrinsic (mitochondrial) pathway.[6] This involves the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade.

Caption: A hypothetical model of this compound inducing intrinsic apoptosis.

Mechanistic Evaluation: Cell Cycle Arrest

In addition to apoptosis, many cytotoxic agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division. Propidium iodide staining followed by flow cytometry can reveal the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine if this compound induces arrest at a specific phase of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark. PI quantitatively stains DNA, while RNase A removes RNA to prevent non-specific staining.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control group indicates cell cycle arrest.

Potential Signaling Pathway: G1/S Checkpoint Arrest

A common mechanism of cell cycle arrest involves the p53 tumor suppressor protein, which can activate the cyclin-dependent kinase inhibitor p21. This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of the cell from the G1 phase into the S phase.

Caption: A model of this compound potentially inducing G1/S cell cycle arrest.

Conclusion and Future Directions

This guide outlines the foundational experiments required to characterize the cytotoxic effects of this compound on cancer cell lines. Based on the hypothetical outcomes of these experiments—significant IC50 values, induction of apoptosis, and cell cycle arrest—further studies would be warranted. These would include Western blot analyses to confirm the activation of specific proteins in the identified signaling pathways (e.g., cleaved Caspase-3, p53, p21) and in vivo studies using animal models to assess the compound's therapeutic potential and toxicity in a whole-organism context. While the anti-cancer activity of this compound remains to be discovered, this systematic approach provides a clear and robust path for its investigation.

References

- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells [mdpi.com]

- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Neuroinflammatory Potential of Phomaligol A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The identification of novel therapeutic agents capable of modulating neuroinflammatory pathways is a paramount goal in neuroscience research. Phomaligol A, a metabolite isolated from the marine-derived fungus Aspergillus flocculosus, has emerged as a compound of interest for its potential anti-neuroinflammatory properties. This document provides a comprehensive technical overview of the current understanding of this compound's effects on neuroinflammation, with a focus on its activity in microglial cells, the resident immune cells of the central nervous system. We present available quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways to facilitate further research and development in this area.

Introduction to Neuroinflammation and Microglial Activation

Neuroinflammation is the inflammatory response within the brain and spinal cord, primarily mediated by microglia and astrocytes.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage through the excessive release of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro and in vivo.[1] The suppression of these pro-inflammatory mediators in activated microglia represents a key therapeutic strategy for neurodegenerative diseases.[3]

Anti-Neuroinflammatory Activity of this compound and Related Compounds

This compound is a phomaligol derivative that has been investigated for its biological activities. Studies involving compounds isolated from Aspergillus flocculosus have demonstrated anti-neuroinflammatory effects in LPS-stimulated BV-2 microglial cells.[3][5][6][7] The primary measure of this activity is the inhibition of NO production, a key inflammatory mediator.

Quantitative Data on a Structurally Related Compound

While specific quantitative data for this compound is not detailed in the provided literature, a related known compound isolated from the same fungal culture, 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol (B13840) (referred to as compound 4), exhibited moderate anti-neuroinflammatory effects.[3][5][7]

| Compound | Target | Cell Line | Inducer | IC50 Value (µM) | Cytotoxicity | Reference |

| 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol | Nitric Oxide (NO) Production | BV-2 | LPS | 56.6 | Not Observed | [3] |

Table 1: Anti-neuroinflammatory activity of a compound isolated alongside this compound.

Putative Signaling Pathways Modulated by this compound

The anti-inflammatory effects of natural compounds in microglia are often attributed to the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.[1][8] Although direct evidence for this compound's mechanism is pending, the actions of similar anti-inflammatory compounds suggest a likely interaction with these pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses.[9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10][11] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10]

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation.[12] The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like AP-1, contributing to the expression of inflammatory mediators.[1]

Figure 2: Postulated modulation of the MAPK signaling cascade by this compound.

Experimental Methodologies

The following protocols are based on the methodologies described for the investigation of anti-neuroinflammatory compounds in BV-2 microglial cells.[3]

Cell Culture and Treatment

-

Cell Line: BV-2 immortalized murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour) before stimulation with LPS (e.g., 200 ng/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Cell Viability Assay

-

Principle: To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

-

Procedure:

-

After treatment, remove the culture medium.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage relative to the untreated control group.

-

Figure 3: General experimental workflow for assessing anti-neuroinflammatory effects.

Future Directions and Conclusion

The preliminary evidence surrounding this compound and its related compounds suggests a promising avenue for the development of novel anti-neuroinflammatory therapeutics. However, further research is imperative. Future studies should focus on:

-

Determining the specific IC50 value of this compound for the inhibition of NO and other pro-inflammatory cytokines.

-

Elucidating the precise molecular mechanism by which this compound exerts its effects, with a focus on confirming its interaction with the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.

-

Evaluating the efficacy of this compound in in vivo models of neuroinflammation and neurodegenerative diseases.

-

Assessing the safety and pharmacokinetic profile of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of microglia-associated neuroinflammation on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Phomaligol A: A Technical Guide to its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on the antimicrobial and antifungal properties of Phomaligol A and its derivatives. This compound, a metabolite produced by fungi of the Aspergillus genus, has garnered interest for its potential bioactive properties. This document summarizes the available quantitative data on its activity, outlines the experimental methodologies used for its evaluation, and explores its potential mechanisms of action.

Antimicrobial and Antifungal Spectrum

While data on the broad-spectrum activity of this compound is still emerging, studies on its derivatives have revealed significant antimicrobial and antifungal potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial activity of this compound derivatives has been primarily evaluated against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), and other clinically relevant bacteria.

| Compound | Bacterium | Strain | MIC |

| Deketo-phomaligol A | Staphylococcus aureus | - | 5.60 µM |

| Deketo-phomaligol A | Methicillin-resistant S. aureus (MRSA) | - | 22.40 µM |

| Phomaligol J | Staphylococcus aureus | - | 40 µg/mL[1] |

| Phomaligol A2 | Pseudomonas aeruginosa | ATCC 27853 | 16 µg/mL |

| Phomaligol A2 | Streptococcus faecalis | ATCC 19433 | 32 µg/mL |

| Phomaligol A2 | Listeria monocytogenes | ATCC 19111 | 32-64 µg/mL |

| Phomaligol A2 | Bacillus cereus | ATCC 11778 | 64-128 µg/mL |

| Phomaligol A2 | Escherichia coli | ATCC 25922 | 64-128 µg/mL |

Antifungal Activity

The antifungal activity of this compound derivatives has been investigated, with Phomaligol A2 demonstrating notable efficacy against Candida albicans.

| Compound | Fungus | Strain | MIC |

| Phomaligol A2 | Candida albicans | ATCC 10231 | 16 µg/mL |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of natural products like this compound and its derivatives.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate to determine the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound or derivative)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum, adjusted to a 0.5 McFarland standard

-

Positive control (a known antimicrobial agent)

-

Negative control (medium with microbial inoculum only)

-

Solvent for the test compound (e.g., DMSO)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known concentration.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row designated for that compound, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

-

Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

-

-

Controls:

-

Positive Control: Set up wells with a known antimicrobial agent to confirm the susceptibility of the test organism.

-

Negative Control (Growth Control): Include wells containing only the broth and the microbial inoculum to ensure the viability of the organism.

-

Sterility Control: Include wells with broth only to check for contamination.

-

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways in microorganisms that are affected by this compound or its derivatives. The mechanism of action has not yet been elucidated. Future research is necessary to understand how these compounds exert their antimicrobial and antifungal effects at a molecular level.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a test compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Phomaligol A from Aspergillus Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a polyketide metabolite produced by certain species of the genus Aspergillus, notably Aspergillus flocculosus and Aspergillus flavus.[1][2][3][4][5] This document provides a detailed protocol for the isolation and purification of this compound from Aspergillus cultures. The methodology outlined below is compiled from established research and is intended to guide researchers in obtaining this compound for further study, including for potential drug development. The structure of this compound and related compounds is typically elucidated using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

This section details the step-by-step methodology for the culture of Aspergillus, extraction of the crude metabolic products, and subsequent chromatographic purification of this compound.

Fungal Culture

The production of this compound is initiated by the cultivation of a suitable Aspergillus strain. Aspergillus flocculosus has been identified as a producer of this compound.

Materials:

-

Aspergillus flocculosus strain (e.g., marine-derived strain 168ST-16.1)

-

Rice medium (containing rice, yeast extract, KH₂PO₄, and natural seawater)

-

Erlenmeyer flasks

-

Incubator

Protocol:

-

Prepare the rice medium in Erlenmeyer flasks.

-

Inoculate the sterile rice medium with the Aspergillus flocculosus strain.

-

Incubate the culture at 28°C for a period of three weeks to allow for fungal growth and metabolite production.

Extraction

Following the incubation period, the fungal culture is harvested, and the secondary metabolites, including this compound, are extracted using an organic solvent.

Materials:

-

Ethyl acetate (B1210297) (EtOAc)

-

Large beakers or flasks

-

Rotary evaporator

Protocol:

-

Harvest the entire fungal culture from the Erlenmeyer flasks.

-

Extract the culture broth and mycelium exhaustively with ethyl acetate (EtOAc).

-

Combine the organic extracts.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is then subjected to chromatographic techniques to isolate this compound. This typically involves a multi-step process.

Materials:

-

Octadecylsilane (ODS) silica (B1680970) gel for flash column chromatography

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Reverse-phase chromatography columns (e.g., HPLC)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates for monitoring fractions

Protocol:

-

Flash Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to an ODS flash column.

-

Elute the column with a stepwise gradient of methanol in water (MeOH/H₂O).

-

Collect fractions and monitor by TLC to identify fractions containing compounds of interest.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing the target compound based on TLC analysis.

-

Concentrate the pooled fractions.

-

Further purify the concentrated fractions using reverse-phase HPLC to isolate pure this compound.

-

Data Presentation

The characterization of the isolated compound as this compound is confirmed through spectroscopic analysis. The following table summarizes the type of quantitative data typically collected.

| Data Type | Instrument/Method | Purpose |

| Mass Spectrometry | HRESIMS | Determination of molecular formula. |

| Nuclear Magnetic Resonance | 1D NMR (¹H, ¹³C), 2D NMR (COSY, HMBC, ROESY) | Structural elucidation and stereochemistry. |

| Optical Rotation | Polarimeter | Determination of optical activity. |

| UV-Vis Spectroscopy | UV-Vis Spectrophotometer | Analysis of chromophores. |

| Infrared Spectroscopy | IR Spectrophotometer | Identification of functional groups. |

Visualization of the Isolation Workflow

The following diagram illustrates the overall experimental workflow for the isolation of this compound from Aspergillus culture.

Caption: Workflow for the isolation and characterization of this compound.

References

- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Phomaligol A: A Review of Current Literature

As of late 2025, a total synthesis for the natural product Phomaligol A has not been reported in peer-reviewed scientific literature. This document summarizes the current knowledge based on isolation and biological evaluation studies. While a synthetic pathway is not available, this report provides details on the isolation of this compound from its natural source and its observed biological activities, which may inform future synthetic strategies and drug development efforts.

Isolation and Characterization

This compound is a polyketide natural product that has been isolated from marine-derived fungi, specifically Aspergillus flocculosus.[1][2][3][4] The isolation process typically involves fermentation of the fungal strain on a suitable medium, followed by extraction of the culture broth with an organic solvent such as ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques to purify this compound and its analogues.

Isolation Workflow:

Caption: General workflow for the isolation of this compound.

The structure of this compound is elucidated using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The absolute configuration of the molecule and its derivatives has been determined through techniques such as the modified Mosher's method, acid hydrolysis, and comparison of specific rotation values with known compounds.

Biological Activity

This compound and its derivatives have been investigated for their biological activities. Notably, some compounds in this family have demonstrated anti-neuroinflammatory and cytotoxic effects.

Anti-Neuroinflammatory Activity

One of the known derivatives of this compound has been shown to exhibit moderate anti-neuroinflammatory effects. This activity was observed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. The suppression of pro-inflammatory mediators in activated microglia is a potential therapeutic strategy for various neuroinflammatory diseases.

Signaling Pathway in Anti-Neuroinflammatory Activity:

Caption: Inhibition of pro-inflammatory mediators by a Phomaligol derivative.

Cytotoxic Activity

Other related compounds, such as Phomaligol G and H, have displayed cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma) and H1299 (non-small cell lung cancer). Another related compound, sporogen-AO 1, showed potent inhibitory activity against A549, H1299, SK-BR-3 (breast cancer), and HCT116 (colon cancer) cell lines. Mechanistic studies have suggested that this class of compounds can induce apoptosis in cancer cells.

Future Directions

The interesting biological profile of the Phomaligol family of natural products makes them attractive targets for total synthesis. The development of a synthetic route would not only provide access to larger quantities of these compounds for further biological evaluation but also allow for the synthesis of novel analogues with potentially improved potency and selectivity. Key challenges in the synthesis of this compound would likely include the stereoselective construction of the highly substituted cyclohexenone core and the installation of the various functional groups. Future research in this area will be critical to unlocking the full therapeutic potential of this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Phomaligol A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a naturally occurring cyclohexenone derivative isolated from marine-derived fungi. This class of compounds, including this compound and its analogues, has garnered significant interest within the scientific community due to its potential cytotoxic and anti-cancer properties. These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound and its related compounds. The protocols detailed herein are intended to guide researchers in evaluating the effects of these compounds on cell viability, membrane integrity, and the induction of apoptosis. While specific cytotoxic data for this compound is limited in the current literature, this document compiles and presents data from its close structural derivatives to serve as a valuable reference for initiating research.

Data Presentation: Cytotoxicity of Phomaligol Derivatives